Methyl4-isothiocyanatothiophene-2-carboxylate
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Overview
Description
Methyl 4-isothiocyanatothiophene-2-carboxylate is a thiophene derivative with the molecular formula C7H5NO2S2 and a molecular weight of 199.2501. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylate as the starting material.
Reaction Steps: The thiophene-2-carboxylate undergoes halogenation to introduce the isothiocyanato group at the 4-position.
Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often using a suitable catalyst to facilitate the halogenation process.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: Methyl 4-isothiocyanatothiophene-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-isothiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-isothiocyanatothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Methyl 4-isothiocyanatothiophene-2-carboxylate is compared with other thiophene derivatives:
Similar Compounds: Thiophene-2-carboxylic acid, 4-methylthiophene-2-carboxylate, and 4-ethylthiophene-2-carboxylate.
Uniqueness: The presence of the isothiocyanato group at the 4-position makes Methyl 4-isothiocyanatothiophene-2-carboxylate unique compared to other thiophene derivatives.
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Properties
Molecular Formula |
C7H5NO2S2 |
---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
methyl 4-isothiocyanatothiophene-2-carboxylate |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)6-2-5(3-12-6)8-4-11/h2-3H,1H3 |
InChI Key |
PDMWTKZSDIOVDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)N=C=S |
Origin of Product |
United States |
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